Methyl 3-Indoleglyoxylate: A Comprehensive Technical Guide to a Privileged Scaffold
Methyl 3-Indoleglyoxylate: A Comprehensive Technical Guide to a Privileged Scaffold
Introduction
In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks consistently emerge as cornerstones for innovation. The indole nucleus, a ubiquitous feature in natural products and pharmaceuticals, is one such "privileged scaffold."[1] When functionalized with a reactive α-ketoester moiety at the 3-position, it gives rise to Methyl 3-indoleglyoxylate (CAS 18372-22-0), a compound of significant synthetic versatility and strategic importance. This pale yellow, solid organic compound serves not merely as a passive building block but as an active and adaptable precursor for a diverse array of complex molecules, from potent enzyme inhibitors to intricate alkaloids.[2][3]
This technical guide offers an in-depth exploration of the core chemical properties, reactivity, and applications of Methyl 3-indoleglyoxylate. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to provide a causal understanding of the molecule's behavior, explaining the "why" behind its reactivity and the strategic choices made in its application. We will delve into its structural and spectroscopic characteristics, outline validated synthetic protocols, and survey its pivotal role in the development of targeted therapeutics.
Chemical Identity and Molecular Architecture
The reactivity and synthetic potential of Methyl 3-indoleglyoxylate are direct consequences of its molecular structure. It combines the electron-rich indole ring system with the electrophilic α-dicarbonyl functionality of the glyoxylate group.
IUPAC Name: methyl 2-(1H-indol-3-yl)-2-oxoacetate[4]
Common Synonyms:
-
Methyl Indol-3-glyoxylate[2]
-
Methyl (indol-3-yl)oxoacetate[2]
-
Indole-3-glyoxylic acid methyl ester[2]
-
Methyl α-oxo-1H-indole-3-acetate[2]
Key Identifiers:
Structural Analysis
The molecule's architecture is defined by two key domains: the planar, aromatic indole ring and the appended methyl glyoxylate side chain. The indole nitrogen's lone pair of electrons participates in the aromatic system, rendering the ring electron-rich and highly nucleophilic, particularly at the C3 position. However, in this molecule, the C3 position is acylated, which deactivates the ring towards further electrophilic attack compared to unsubstituted indole and directs the molecule's reactivity towards the side chain. The adjacent ketone and ester carbonyl groups create highly electrophilic carbon centers, making them prime targets for nucleophilic attack.
Caption: 2D Structure of Methyl 3-indoleglyoxylate.
Physicochemical Properties
The physical properties of Methyl 3-indoleglyoxylate are essential for its handling, storage, and application in various reaction conditions. The data presented below is a consolidation from multiple chemical suppliers and databases.
| Property | Value | Reference(s) |
| Appearance | Pale yellow fine powder or solid | [2][7] |
| Melting Point | 227-230 °C (lit.) | [2][6][8] |
| Boiling Point | 383.2 ± 15.0 °C (Predicted) | [2][6][8] |
| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [2][6][8] |
| Solubility | Soluble in Acetone, Methanol, DMSO | [2][6][9] |
| pKa | 14.54 ± 0.30 (Predicted) | [2] |
| Flash Point | 185.6 °C | [6][8] |
| Vapor Pressure | 4.46E-06 mmHg at 25°C | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Spectroscopic Profile
Structural elucidation and reaction monitoring rely heavily on spectroscopic analysis. The following sections describe the characteristic spectral signatures expected for Methyl 3-indoleglyoxylate, which are crucial for its identification and purity assessment.
| Technique | Feature | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | Indole N-H | > 11.0 ppm (broad singlet) | Typically deshielded and may exchange with D₂O. |
| Aromatic protons | 7.0 - 8.5 ppm (multiplets) | Complex splitting pattern characteristic of a 3-substituted indole. | |
| Methyl (O-CH₃) | ~3.9 ppm (singlet) | A sharp singlet integrating to 3 protons. | |
| ¹³C NMR | Ester Carbonyl (C=O) | ~165 ppm | |
| Ketone Carbonyl (C=O) | > 180 ppm | Highly deshielded due to conjugation with the indole ring. | |
| Aromatic Carbons | 100 - 140 ppm | Multiple signals corresponding to the 8 carbons of the indole ring. | |
| Methyl Carbon (O-CH₃) | ~52 ppm | ||
| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ | Broad peak typical for indole N-H. |
| C=O Stretches | ~1730 cm⁻¹ (ester), ~1650 cm⁻¹ (ketone) | Two distinct, strong absorption bands for the two carbonyl groups. | |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | Multiple bands in the fingerprint region. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 203.058 | For C₁₁H₉NO₃. High-resolution MS can confirm the elemental composition.[4][7] |
Reactivity and Synthetic Pathways
The synthetic utility of Methyl 3-indoleglyoxylate stems from the predictable and versatile reactivity of its α-ketoester functionality. This moiety serves as a robust electrophilic handle, enabling a wide range of chemical transformations.
Core Reactivity
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Nucleophilic Addition to the Ketone: The ketone carbonyl is a primary site for nucleophilic attack. It readily reacts with organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols. This pathway is fundamental for introducing new carbon-carbon bonds.
-
Reduction: The ketone can be selectively reduced in the presence of the ester using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding secondary alcohol, methyl 3-indole-mandelate.
-
Ester Manipulation (Hydrolysis & Amidation): The methyl ester can be hydrolyzed under basic conditions to the corresponding carboxylic acid. More importantly, it can undergo aminolysis with various amines to form indolylglyoxylamides. This transformation is a cornerstone of its use in medicinal chemistry, as the amide bond provides a key point for diversification and interaction with biological targets.[10]
-
Wittig and Related Olefinations: The ketone can react with phosphorus ylides (Wittig reaction) or related reagents to form alkenes at the C3 side chain, further extending the carbon framework.
Caption: Key synthetic transformations of Methyl 3-indoleglyoxylate.
Applications in Named Reactions and Complex Synthesis
Methyl 3-indoleglyoxylate is a documented reactant for numerous advanced synthetic applications:
-
Diels-Alder Cycloadditions: Serves as a dienophile for constructing complex polycyclic systems.[2][3]
-
Ring-Closing Metathesis: Used as a precursor for synthesizing cycloalkene indole carbazole alkaloids.[2][3]
-
Multi-component Reactions: Its dual electrophilic nature makes it an ideal substrate for reactions that build molecular complexity in a single step.
Protocol: Synthesis of Methyl 3-Indoleglyoxylate
A standard and reliable method for the laboratory-scale synthesis of Methyl 3-indoleglyoxylate is the Friedel-Crafts acylation of indole with oxalyl chloride, followed by esterification with methanol. This two-step, one-pot procedure is efficient and high-yielding.
Experimental Workflow
Caption: Workflow for the synthesis of Methyl 3-indoleglyoxylate.
Detailed Methodology
-
Causality: Anhydrous conditions are critical in Step 1 to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acid chloride intermediate. The reaction is performed at 0°C to control the exothermic acylation reaction.
-
Step 1 (Acylation): To a solution of indole in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride dropwise at 0°C. A precipitate, the intermediate indol-3-ylglyoxylyl chloride, typically forms.
-
Step 2 (Esterification): After the initial reaction, anhydrous methanol is added to the reaction mixture. The methanol acts as both the solvent and the nucleophile, reacting with the acid chloride to form the methyl ester.
-
Work-up: The reaction is quenched by the addition of water. The solid product is collected by filtration, washed thoroughly with water to remove any salts, and then with a cold, non-polar solvent like ether to remove any unreacted indole. The resulting solid is dried under vacuum. A yellow powder with a yield often exceeding 90% can be obtained.[2]
Role in Drug Discovery
Methyl 3-indoleglyoxylate is more than an intermediate; it is a foundational scaffold for generating libraries of bioactive compounds. The indole core often serves to anchor the molecule in the binding pockets of proteins, while the glyoxylate handle allows for systematic modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Its utility is demonstrated by its role as a key reactant in the synthesis of numerous classes of inhibitors:
-
Protein Kinase Inhibitors: Precursor to sotrastaurin analogs.[2][3]
-
GSK-3 Inhibitors: Used in the synthesis of inhibitors for Glycogen Synthase Kinase 3, a target in neurodegenerative diseases and diabetes.[2][3]
-
Janus Kinase (JAK) 3 Inhibitors: A starting material for immunosuppressive agents.[2][3]
-
COX-2 Inhibitors: Used in the stereoselective preparation of anti-inflammatory and anticancer agents.[2][3]
The transformation of the glyoxylate into a glyoxylamide is particularly powerful, as the amide N-H and C=O groups can act as crucial hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with protein targets.[1][10]
Safety and Handling
As a laboratory chemical, proper handling of Methyl 3-indoleglyoxylate is essential. It is classified as an irritant.
| Hazard Type | GHS Classification and Statement | Precautionary Measures | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4][11][12] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][11][12] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][11][12] |
Storage and Disposal:
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]
Conclusion
Methyl 3-indoleglyoxylate is a quintessential example of a strategic molecular tool. Its chemical properties—defined by the interplay between an electron-rich indole core and a highly reactive α-ketoester side chain—make it an exceptionally versatile precursor for complex molecular architectures. Its straightforward synthesis and predictable reactivity have cemented its role as a key building block in both academic research and industrial drug discovery. For scientists and researchers aiming to leverage the privileged indole scaffold, a thorough understanding of the properties and potential of Methyl 3-indoleglyoxylate is not just beneficial, but essential for the rational design of the next generation of therapeutics.
References
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ChemBK. (2024). METHYL 3-INDOLEGLYOXYLATE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588944, Methyl 3-indoleglyoxylate. Retrieved from [Link]
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Varricchio, C., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]
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